5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine
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Overview
Description
5-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenylhydrazine with acetophenone under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazoles
Uniqueness
5-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
802919-04-6 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O/c1-20-13-9-7-12(8-10-13)15-14(16(17)19-18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H3,17,18,19) |
InChI Key |
KWWJSSNJYYQSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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